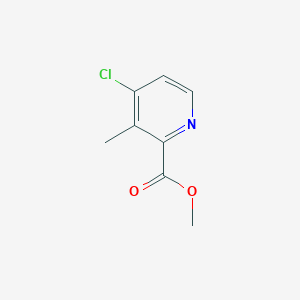

Methyl 4-chloro-3-methylpicolinate

Description

Research Significance within the Realm of Halogenated Picolinate (B1231196) Esters

The presence of a halogen atom, in this case, chlorine, significantly influences the physicochemical properties and biological activity of organic molecules. nih.govresearchgate.net In the context of picolinate esters, halogenation is a key strategy for modulating the efficacy and selectivity of agrochemicals. nih.govresearchgate.net The introduction of halogen atoms can enhance the binding affinity of a molecule to its target protein, increase its metabolic stability, and improve its transport properties within the target organism. nih.gov

Picolinic acid and its derivatives are known to act as synthetic auxins, a class of herbicides that mimic the natural plant hormone auxin. nih.govunl.edupressbooks.pub These herbicides induce uncontrolled growth in susceptible plants, leading to their eventual demise. pressbooks.pub The specific substitution pattern on the picolinate ring is crucial for this activity. Research into halogenated picolinate esters like Methyl 4-chloro-3-methylpicolinate is driven by the need to develop new herbicides with improved efficacy, a broader spectrum of weed control, and better crop selectivity. nih.gov The methyl group at the 3-position further refines the molecule's steric and electronic properties, potentially leading to enhanced target specificity.

Role as a Key Synthetic Intermediate in Specialized Chemical Industries

The primary significance of this compound lies in its function as a versatile synthetic intermediate, particularly in the agrochemical industry for the development of new herbicides. nih.govnih.gov The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which is a common structural feature of auxin mimic herbicides. chemicalbook.comgoogle.com The chloro and methyl substituents on the pyridine (B92270) ring provide a foundational structure that can be further modified to create a diverse library of potential herbicidal compounds.

The development of novel picolinate herbicides, such as those with pyrazole (B372694) substitutions, often starts from a halogenated picolinate core. nih.govnih.gov For instance, research has shown that modifying the structure of existing picolinic acid herbicides by introducing different functional groups can lead to compounds with enhanced herbicidal activity and a wider range of applications. nih.gov this compound serves as an ideal starting material for such synthetic endeavors, allowing chemists to build upon its pre-existing structural features to design next-generation crop protection agents.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1260764-76-8 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Appearance | Pale yellow solid |

| Boiling Point | 275.7 ± 35.0 °C at 760 mmHg |

| Density | 1.289±0.06 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-6(9)3-4-10-7(5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWDFIIBJHTUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717270 | |

| Record name | Methyl 4-chloro-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260764-76-8 | |

| Record name | Methyl 4-chloro-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-chloro-3-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for Methyl 4 Chloro 3 Methylpicolinate

Established Synthetic Routes and Precursor Utilization

Esterification Reactions of 4-chloro-3-methylpicolinic Acid

A primary and well-established method for synthesizing methyl 4-chloro-3-methylpicolinate is through the esterification of 4-chloro-3-methylpicolinic acid. This reaction typically involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

One common approach involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with methanol. For instance, 4-chloropyridine-2-carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. chemicalbook.com This intermediate is then subjected to esterification with methanol to yield the desired methyl 4-chloropicolinate. chemicalbook.comchemicalbook.com The use of a catalyst, such as N,N-dimethylformamide (DMF), can facilitate the formation of the acyl chloride. chemicalbook.com

The Fischer esterification, a classic organic reaction, provides another route. masterorganicchemistry.com This method involves the direct reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water, a byproduct, is often removed. masterorganicchemistry.com

The reaction conditions for these esterification processes can be optimized to improve the yield and purity of the final product. For example, a detailed procedure describes dissolving picolinic acid in thionyl chloride and heating the mixture, followed by the slow addition of methanol at a reduced temperature. Purification is then carried out using extraction and silica (B1680970) gel chromatography to obtain the final product. Another documented synthesis achieved a 90% yield by treating 4-chloropyridine-2-carboxylic acid with oxalyl chloride and DMF, followed by the addition of dry methanol. chemicalbook.com

| Starting Material | Reagents | Conditions | Yield | Reference |

| 4-chloropyridine-2-carboxylic acid | 1. Oxalyl chloride, DMF 2. Dry MeOH | 1. Methylene chloride, 0°C to room temp. 2. Room temp. | 90% | chemicalbook.com |

| Picolinic acid | 1. Thionyl chloride 2. MeOH | 1. 80°C, 3 days 2. Ice bath | 57% | |

| 2-Picolinic acid | 1. SOCl₂, DMF 2. Methanol, NaHCO₃ | 1. 72°C, 16h 2. 45°C | 85% | chemicalbook.com |

Table 1. Examples of Esterification Reactions for Methyl 4-chloropicolinate Synthesis

Pyridine (B92270) Ring Functionalization Strategies for Picolinate (B1231196) Scaffold Construction

The construction of the functionalized picolinate scaffold is a key aspect of synthesizing compounds like this compound. The pyridine ring, a core component of this scaffold, is prevalent in pharmaceuticals and agrochemicals, making its functionalization a significant area of chemical research. nih.gov

Traditional methods for modifying the pyridine ring often rely on nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions of halopyridines. researchgate.net However, these methods can be limited by harsh reaction conditions and the need for expensive, specialized catalysts. researchgate.net

More recent and innovative approaches focus on the direct functionalization of the pyridine ring. One such strategy involves a rhodium carbenoid-induced ring expansion of isoxazoles to create highly substituted pyridines. nih.gov This method offers a conceptually different pathway to the picolinate scaffold. nih.gov Another area of development is the C-H functionalization of pyridines, which allows for the direct introduction of various functional groups onto the pyridine ring, a powerful tool for derivatization. researchgate.net

The electronic properties of the pyridine ring can be modulated by the introduction of electron-donating or electron-withdrawing groups, which in turn influences the reactivity of the resulting complexes in catalytic applications. nih.gov

Novel Methodological Advancements in this compound Synthesis

The field of organic synthesis is constantly evolving, with a focus on developing more efficient, selective, and environmentally friendly methods. This is also true for the synthesis of this compound.

Modern Catalytic Approaches in Synthesis

Modern catalytic approaches are being explored to improve the synthesis of picolinate derivatives. While traditional methods often rely on stoichiometric reagents, newer methods utilize catalysts to achieve higher efficiency and selectivity. For instance, the synthesis of 4-chloro-3-methylaniline, a related compound, has been achieved through catalytic hydrogenation using a platinum catalyst, which offers a more environmentally friendly alternative to traditional reducing agents like sodium sulfide (B99878) or iron powder. wipo.int

In the broader context of pyridine synthesis, metal complexes of picolinate have been a subject of interest, with studies focusing on their synthesis and characterization. researchgate.net The coordination chemistry of these complexes is influenced by the position of the carboxyl group on the pyridine ring. researchgate.net

Development of Environmentally Conscious Synthesis Protocols

There is a growing emphasis on developing "green" synthesis protocols that minimize waste and environmental impact. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic processes that can be run under milder conditions.

For example, a green synthesis technique for p-chloro-m-cresol has been developed using a solvent that allows the reaction to proceed in a liquid phase, which can improve selectivity and reaction control. google.com Similarly, the synthesis of 4-chlorobutyrate has been achieved using environmentally friendly raw materials and milder reaction conditions, resulting in less waste. google.com These principles of green chemistry are increasingly being applied to the synthesis of a wide range of chemical compounds, including picolinate derivatives. The development of a one-pot, three-component reaction for the synthesis of N′-aryl-N-cyanoformamidines, which are precursors to some pesticides, highlights the move towards more efficient and streamlined synthetic processes. researchgate.net

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst concentration.

Machine learning is emerging as a powerful tool to accelerate the optimization of reaction conditions. beilstein-journals.orgbeilstein-journals.org By analyzing large datasets of chemical reactions, machine learning algorithms can predict optimal conditions and guide experimental design. beilstein-journals.orgbeilstein-journals.org This data-driven approach can significantly reduce the number of experiments required to find the best reaction parameters. beilstein-journals.org

For the synthesis of methyl 4-chloropicolinate, optimization might involve fine-tuning the temperature and reaction time during the esterification step to minimize the formation of byproducts. The choice of solvent can also play a significant role. For instance, in a one-pot synthesis of N′-aryl-N-cyanoformamidines, toluene (B28343) was chosen as the solvent because it forms an azeotrope with ethanol (B145695), allowing for the removal of the ethanol byproduct and driving the reaction to completion. researchgate.net

The purification process is also a critical step for obtaining a high-purity product. Techniques such as distillation, crystallization, and chromatography are commonly employed to separate the desired compound from unreacted starting materials and byproducts.

Derivatization Strategies and Analog Development from Methyl 4 Chloro 3 Methylpicolinate

Synthesis of Substituted Picolinate (B1231196) Esters and Amides from Methyl 4-chloro-3-methylpicolinate Precursors

The ester and amide functionalities of picolinate derivatives are common targets for modification. The methyl ester of this compound can be converted to other esters through transesterification or to amides via aminolysis.

For instance, the synthesis of N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide, a potential ligand for PET imaging, involves the reaction of a picolinamide (B142947) precursor with other reagents. nih.gov While this example doesn't start directly from this compound, it illustrates the importance of the picolinamide structure in medicinal chemistry. The synthesis of various picolinamide derivatives often involves coupling a picolinic acid or its activated form with an amine. researchgate.net

The conversion of the methyl ester to an amide can be achieved by reacting it with an appropriate amine. This reaction is often facilitated by heat or the use of a catalyst. The resulting amides can have significantly different biological activities and physical properties compared to the starting ester.

| Reactant | Product | Reaction Type |

| This compound | Substituted Picolinate Ester | Transesterification |

| This compound | Substituted Picolinate Amide | Aminolysis |

Exploration of Diverse Functional Group Transformations at the Pyridine (B92270) Ring

The pyridine ring of this compound offers several positions for functional group transformations, enabling the creation of a wide array of analogs.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is a key reaction for introducing a variety of functional groups. In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the chloride ion yields the substituted product. libretexts.org

The rate of SNAr is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. libretexts.orgscribd.com The pyridine nitrogen itself acts as an electron-withdrawing group, facilitating SNAr reactions. This allows for the displacement of the chloro group by various nucleophiles such as amines, alkoxides, and thiolates to generate a diverse library of compounds. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Halogen Exchange Reactions (e.g., Fluorination of Picolinate Esters)

The chloro group at the 4-position can be replaced with other halogens through halogen exchange reactions. A common example is fluorination, which can be achieved using a suitable fluoride (B91410) source. The introduction of fluorine can significantly alter the electronic properties and metabolic stability of a molecule. nih.gov However, in some cases, substitution of a chloro atom with fluorine can lead to reduced binding affinity in biological targets. nih.gov The Finkelstein reaction is a well-known method for halogen exchange at a saturated carbon atom, and similar principles can be applied to aromatic systems under specific conditions. thieme-connect.de

Alkylation and Arylation Reactions on the Picolinate Core

The picolinate core can be further functionalized through alkylation and arylation reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For example, the arylation of C-H bonds on the picolinate ring or its derivatives can be achieved using a palladium catalyst and an appropriate directing group. researchgate.net The 3-methyl group on the picolinate can also be a site for functionalization. For instance, Pd-catalyzed C(sp3)–H arylation has been used for the synthesis of 4-benzylpyridines from 4-picoline. rsc.org Similarly, palladium-catalyzed α-arylation of methyl sulfonamides with aryl chlorides has been reported. nih.gov

| Reaction Type | Catalyst/Reagent | Product |

| Nucleophilic Aromatic Substitution (SNAr) | Various Nucleophiles | 4-substituted-3-methylpicolinates |

| Halogen Exchange (Fluorination) | Fluoride source | Methyl 4-fluoro-3-methylpicolinate |

| Arylation | Palladium catalyst, Aryl halide | Arylated picolinate derivatives |

Directed C-H Functionalization (e.g., Amination of Picolinate Derivatives)

Directed C-H functionalization is an increasingly important strategy for the selective modification of organic molecules. nih.govnih.gov In this approach, a directing group is used to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and functionalization. Picolinic acid and its derivatives are effective directing groups for the functionalization of both sp2 and sp3 C-H bonds. nih.gov This allows for the introduction of various functional groups, including amino groups, at positions that would be difficult to access through traditional methods. For example, direct amination of nitroquinoline derivatives has been achieved via nucleophilic displacement of aromatic hydrogen. mdpi.com

Development of Coordination Complexes and Organometallic Derivatives

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound and its derivatives can act as ligands to form coordination complexes with various metal ions. google.com These complexes can exhibit interesting photophysical properties, catalytic activity, or biological functions. The development of organometallic derivatives, where a metal is directly bonded to a carbon atom of the pyridine ring, is another area of active research. These compounds can be synthesized through methods like directed C-H activation and can serve as intermediates in further synthetic transformations or possess unique properties themselves.

Computational Chemistry and Mechanistic Investigations of Methyl 4 Chloro 3 Methylpicolinate

Density Functional Theory (DFT) Calculations for Electronic Structure, Vibrational Properties, and Conformation

Density Functional Theory (DFT) serves as a powerful tool for investigating the fundamental quantum mechanical properties of Methyl 4-chloro-3-methylpicolinate. These calculations, typically employing methods like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of the molecule's geometry to its lowest energy state. dntb.gov.ua

Electronic Structure: The electronic properties are elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. Other quantum chemical descriptors, including ionization potential, electron affinity, electronegativity, and chemical hardness, are derived from these orbital energies to further characterize the molecule's electronic behavior. dntb.gov.ua The distribution of electron density and reactive sites can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify nucleophilic and electrophilic regions. nih.gov

Vibrational Properties: Theoretical vibrational analysis is performed to predict the compound's infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the optimized structure, researchers can assign specific vibrational modes to the observed spectral bands. nih.gov This correlation between theoretical and experimental spectra helps to confirm the molecular structure and understand the dynamics of its functional groups. dntb.gov.ua

Conformational Analysis: Conformational analysis is conducted to identify the most stable three-dimensional arrangement of the atoms. By rotating specific bonds and calculating the corresponding energy, a potential energy surface is mapped out. The conformation with the global minimum energy is the most stable and, therefore, the most likely to be observed experimentally. For this compound, this involves analyzing the orientation of the methyl and ester groups relative to the pyridine (B92270) ring.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.4 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.4 eV | Indicator of chemical reactivity and stability nih.gov |

| Ionization Potential (I) | 6.8 eV | The minimum energy required to remove an electron |

| Electron Affinity (A) | 1.4 eV | The energy released when an electron is added |

| Electronegativity (χ) | 4.1 eV | The ability of the molecule to attract electrons |

| Chemical Hardness (η) | 2.7 eV | Resistance to change in electron configuration nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net This method is pivotal in drug discovery and agrochemical research for screening large libraries of compounds and designing new, more potent molecules. nih.gov

For this compound, a QSAR study could predict its potential as an herbicide or fungicide, common applications for picolinate (B1231196) derivatives. The process involves several key steps:

Data Set Selection: A training set of molecules with known biological activities, structurally related to the target compound, is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each molecule in the set. These descriptors quantify different aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net

A validated QSAR model can then be used to predict the biological activity of this compound before it is synthesized and tested experimentally, saving time and resources.

Table 2: Examples of Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |

| Hydrophobic | LogP | Partitioning between water and octanol |

Molecular Docking Simulations for Ligand-Target Binding Analysis

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand (in this case, this compound) when it interacts with a specific biological target, typically a protein or enzyme. nih.gov This technique is crucial for understanding the molecular basis of a compound's biological activity and for structure-based drug design. nih.gov

The docking process involves:

Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Simulation: Using a docking program (e.g., AutoDock) to explore various possible binding poses of the ligand within the active site of the protein.

Scoring and Analysis: Each pose is assigned a score, usually an estimation of the binding free energy, which indicates the stability of the ligand-protein complex. The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.gov

For this compound, docking studies could be used to investigate its interaction with a target enzyme in a weed or fungus, providing insights into its mechanism of action at a molecular level.

Table 3: Typical Output from a Molecular Docking Simulation (Hypothetical)

| Parameter | Value (Hypothetical) | Significance |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | Lower energy indicates stronger, more stable binding |

| Inhibitory Constant (Ki) | 1.2 µM | Predicted concentration needed to inhibit the target enzyme |

| Hydrogen Bonds | 2 | Strong directional interactions contributing to binding specificity |

| Interacting Residues | Tyr89, Ser122, Phe215 | Specific amino acids in the active site that form contacts |

Theoretical Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry provides a framework for mapping the detailed pathway of a chemical reaction, known as the reaction mechanism. This involves identifying all reactants, intermediates, transition states, and products along the reaction coordinate. researchgate.net Transition state theory is a fundamental concept in this analysis, defining the transition state as the highest energy point on the minimum energy path between reactants and products. wikipedia.org

By using methods like DFT, researchers can:

Locate the geometric structures of transition states. researchgate.net

Calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). libretexts.org

Confirm the transition state by identifying a single imaginary vibrational frequency. researchgate.net

This analysis is invaluable for understanding the synthesis of this compound, predicting potential byproducts, or studying its chemical degradation pathways in the environment. It allows for a qualitative and quantitative understanding of reaction kinetics and feasibility. wikipedia.org

Table 4: Transition State Analysis for a Hypothetical Reaction Step

| Parameter | Value (Hypothetical) | Description |

|---|---|---|

| Activation Energy (Ea) | 25 kcal/mol | The energy barrier for the reaction step |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state |

| Reaction Enthalpy (ΔH) | -15 kcal/mol | Indicates if the reaction step is exothermic or endothermic |

Prediction of Advanced Spectroscopic Parameters (e.g., NMR Chemical Shifts, Collision Cross Sections)

Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful complement to experimental characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov Comparing these calculated shifts with experimental data provides strong evidence for the proposed chemical structure and can help in assigning specific signals to individual nuclei within the molecule. mdpi.com

Collision Cross Sections (CCS): For analysis by ion mobility-mass spectrometry (IM-MS), the collision cross section (CCS) can be computationally predicted. The CCS is a measure of the ion's size and shape in the gas phase. Theoretical calculations of CCS values for different conformers of the protonated or ionized molecule can be compared with experimental IM-MS data to provide detailed 3D structural information.

Table 5: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (Illustrative)

| Carbon Atom | Experimental Shift (ppm) (Hypothetical) | Calculated Shift (ppm) (Hypothetical) |

|---|---|---|

| C=O (Ester) | 165.2 | 165.8 |

| C4 (C-Cl) | 148.5 | 149.1 |

| C2 | 147.1 | 147.5 |

| C6 | 138.0 | 138.4 |

| C5 | 124.3 | 124.9 |

| C3 (C-CH₃) | 122.8 | 123.5 |

| O-CH₃ (Ester) | 52.9 | 53.3 |

| C-CH₃ | 18.7 | 19.2 |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are essential for advanced photonic applications like optical switching and data processing. mdpi.com Organic molecules can possess significant NLO properties, often stemming from features like extended π-electron systems and intramolecular charge transfer. tcichemicals.com

The NLO properties of this compound can be investigated computationally. DFT calculations are used to determine key parameters that govern the NLO response, including:

Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity. dntb.gov.ua

The presence of the electron-donating methyl group and the electron-withdrawing chloro and ester groups on the π-conjugated pyridine ring suggests that this compound could have interesting NLO properties. Computational studies can quantify this potential and guide the design of new, related NLO materials. mdpi.com

Table 6: Calculated NLO Properties (Illustrative)

| Property | Calculated Value (Illustrative) | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 95.8 | a.u. |

| Total First Hyperpolarizability (β_tot) | 1.2 x 10⁻³⁰ | esu |

Biological and Agrochemical Activity: Mechanisms of Action and Structure Activity Relationships

Herbicidal Activity and Synthetic Auxin Analog Research

Picolinic acid and its derivatives, such as picolinates, represent a major class of synthetic auxin herbicides, a group of chemicals used for the selective control of broadleaf weeds in various agricultural settings. nih.govchemicalbook.comed.ac.uk These compounds mimic the action of the natural plant hormone auxin (indole-3-acetic acid or IAA), but their enhanced stability leads to uncontrolled and lethal growth in susceptible plants. nih.gov Newly developed picolinate (B1231196) herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl have demonstrated high efficacy, underscoring the continued importance of this chemical family in agriculture. ed.ac.ukgoogle.com

Synthetic auxin herbicides function by binding to auxin receptors in plant cells, initiating a cascade of events that disrupts normal growth processes. chemicalbook.com The primary receptors are a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins. nih.gov Upon binding of a synthetic auxin, the receptor complex targets transcriptional repressor proteins (Aux/IAA proteins) for degradation by the proteasome. nih.gov This degradation unblocks auxin response factors (ARFs), leading to the continuous transcription of auxin-responsive genes. nih.gov

The sustained activation of these genes results in several downstream effects that contribute to plant death:

Ethylene (B1197577) and Abscisic Acid (ABA) Production: The over-expression of auxin-responsive genes stimulates the synthesis of ethylene and ABA. bldpharm.comnih.gov This hormonal imbalance is a key factor in the herbicidal syndrome, leading to tissue decay, senescence, and ultimately, plant death. bldpharm.com

Cell Wall Plasticity and Uncontrolled Growth: Synthetic auxins affect cell wall plasticity and nucleic acid metabolism, leading to abnormal and uncontrolled cell division and elongation. sigmaaldrich.com This results in characteristic symptoms like twisting (epinasty), cupping of leaves, and stem cracking. chemicalbook.comsigmaaldrich.com

Interestingly, different classes of synthetic auxins exhibit preferences for different receptor proteins. Research has shown that picolinate herbicides, unlike some other auxins like 2,4-D, tend to bind more effectively to the AFB5 receptor. nih.goved.ac.ukdrugbank.com This differential binding affinity may account for the different weed control spectra observed among various auxin herbicides. drugbank.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the efficacy of picolinate herbicides. Research has demonstrated that modifications to the picolinic acid scaffold can dramatically influence herbicidal activity. A key area of modification is the 6-position of the pyridine (B92270) ring.

For instance, replacing the chlorine atom at the 6-position with aryl or pyrazolyl groups has led to the discovery of highly potent herbicides. nih.goved.ac.uk One study synthesized a series of 3-chloro-6-pyrazolyl-picolinate derivatives and found that a specific compound (c5) had an IC50 value for root growth inhibition in Arabidopsis thaliana that was 27 times lower than the commercial herbicide clopyralid. nih.gov Molecular docking studies suggested this enhanced activity was due to a stronger binding interaction with the AFB5 receptor. nih.gov

The table below summarizes findings from a study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, highlighting how different substituents on the aryl ring impact herbicidal activity against Arabidopsis thaliana root growth.

| Compound | Aryl Substituent (at position 5 of pyrazole) | IC50 (µM) for A. thaliana Root Inhibition |

| V-7 | 2,4,6-trifluorophenyl | 0.004 |

| V-8 | 2,6-difluoro-4-chlorophenyl | 0.005 |

| Picloram | (Commercial Herbicide) | 0.136 |

| Halauxifen-methyl | (Commercial Herbicide) | 0.180 |

| (Data sourced from Feng, T., et al. (2023)) ed.ac.ukpharmacompass.com |

These studies indicate that the electronic and steric properties of the substituent at the 6-position are critical for potent herbicidal action, likely by optimizing the compound's fit within the auxin receptor binding pocket. While no specific SAR studies for Methyl 4-chloro-3-methylpicolinate are available, its structure suggests it serves as a foundational scaffold upon which more complex and active substituents could be built, particularly at the 6-position.

Antimicrobial Activities of this compound and its Derivatives

While specific studies on this compound are absent, research on picolinic acid and its derivatives has revealed significant antimicrobial properties. Picolinic acid, a natural chelator of metal ions, and its metal complexes (picolinates) have demonstrated broad-spectrum antibacterial activity.

A study evaluating transition metal picolinates (Mn, Cu, Zn, Co, Ni) found they were effective against a range of bacteria, including common foodborne pathogens. nih.govchemicalbook.comnih.gov Zinc picolinate, for example, showed activity against E. coli, S. aureus, and B. cereus at a minimum inhibitory concentration (MIC) of 0.5 mg/mL. nih.govnih.gov The mechanism is thought to be related to the metal-chelating properties of the picolinate structure. sigmaaldrich.com

The table below presents the Minimum Inhibitory Concentration (MIC) of various metal picolinates against selected bacteria.

| Metal Picolinate | Test Bacterium | MIC (mg/mL) |

| Zinc Picolinate | Escherichia coli | 0.5 |

| Zinc Picolinate | Staphylococcus aureus | 0.5 |

| Copper Picolinate | Serratia marcescens | 0.5 |

| Nickel Picolinate | Bacillus subtilis | 0.5 |

| Cobalt Picolinate | Micrococcus luteus | 0.5 |

| (Data sourced from Oladipo, I. C., et al. (2016)) nih.gov |

Furthermore, picolinic acid has shown activity against both extracellular and intracellular Mycobacterium avium complex, suggesting its potential as an adjunct in treating mycobacterial infections. bldpharm.com The presence of chlorine atoms in heterocyclic structures, such as in chlorinated quinolines and pyrimidines, has also been associated with antifungal activity. google.comnih.gov This suggests that a chlorinated picolinate derivative like this compound could be a candidate for antimicrobial research, although specific testing is required.

Role as an Intermediate in Pharmaceutical Development for Biologically Active Compounds

The primary role of this compound, as indicated by its commercial availability, is as a chemical building block or intermediate in the synthesis of more complex, high-value molecules. ed.ac.ukbldpharm.comsigmaaldrich.comglpbio.com Chemical suppliers categorize it under "Pharmaceutical Intermediates" and "Heterocyclic Building Blocks," signifying its utility in drug discovery and development. ed.ac.ukbldpharm.com

While direct synthetic routes starting from this specific compound to a final drug are not prominently published, the utility of closely related structures is well-documented. For example, the related compound 4-Chloro-N-methylpicolinamide is known to be a key intermediate in the synthesis of kinase inhibitors, an important class of anticancer drugs. drugbank.com Kinases are enzymes that play a critical role in cell signaling pathways, and their inhibition is a major strategy in cancer therapy. ed.ac.uk

Furthermore, picolinamide (B142947) scaffolds are used to develop other biologically active agents. For instance, a derivative, N-(4-chloro-3-mercaptophenyl)picolinamide, was used as a precursor to synthesize a radiolabeled ligand for PET imaging of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a target for neurodegenerative diseases like Parkinson's. nih.gov The use of these related picolinates underscores the value of the 4-chloropicolinate scaffold in constructing molecules designed to interact with specific biological targets.

Exploration of Other Potential Biological Activity Profiles

Beyond herbicidal and antimicrobial applications, the picolinate structure is found in compounds with other biological activities. The most well-known is chromium picolinate, a nutritional supplement used to improve insulin (B600854) function and glucose metabolism. drugbank.comnih.gov In this complex, the picolinic acid acts as a ligand to deliver chromium(III) to the body. drugbank.com This highlights the role of the picolinate structure as a carrier and stabilizer for metal ions, which is linked to its chelating properties. While not a direct activity of the methyl ester itself, it points to the broader biological relevance of the picolinic acid core.

Elucidation of Biological Interaction Mechanisms at the Molecular Level

Elucidation of the molecular interactions of picolinate derivatives has been most thoroughly explored in the context of their herbicidal action. As discussed in section 6.1.1, molecular docking studies have been instrumental in understanding how these molecules bind to auxin receptors like TIR1 and AFB5. nih.gov These studies reveal that the specific substitution pattern on the pyridine ring dictates the binding affinity and orientation within the receptor's binding pocket, which in turn correlates with herbicidal potency. nih.gov

For other biological activities, the mechanism often relates to the picolinate's ability to chelate metal ions. This interaction is central to the antimicrobial activity of metal picolinates and the nutrient-delivery function of chromium picolinate. sigmaaldrich.comdrugbank.com Detailed molecular interaction studies for this compound itself are not currently available in the literature, reflecting its status as a synthetic intermediate rather than a final bioactive compound. Future research on novel pharmaceuticals or agrochemicals derived from this intermediate would likely involve such molecular modeling and interaction studies to understand their specific mechanisms of action.

Advanced Applications in Organic Synthesis Utilizing Methyl 4 Chloro 3 Methylpicolinate

Strategic Use as a Versatile Building Block for Complex Heterocyclic Systems

The structural features of Methyl 4-chloro-3-methylpicolinate, namely the presence of a reactive chlorine atom and a methyl group on the pyridine (B92270) core, make it an excellent starting material for the synthesis of a wide array of complex heterocyclic systems. The chlorine atom at the 4-position is susceptible to nucleophilic substitution and cross-coupling reactions, providing a handle to introduce diverse functionalities and build larger molecular scaffolds.

One of the prominent applications of this picolinate (B1231196) derivative is in the construction of biaryl systems, which are common motifs in many biologically active compounds. For instance, it serves as a key intermediate in the synthesis of the herbicide Halauxifen-methyl (B1255740). chemicalbook.com The synthesis of Halauxifen-methyl can be achieved through a cross-coupling reaction, where the picolinate core is coupled with another aromatic ring system. chemicalbook.com This approach highlights the strategic importance of the chloro-picolinate scaffold in accessing complex molecules.

Furthermore, the picolinate framework can be elaborated into other complex heterocyclic structures. For example, by modifying the substituents on the picolinic acid core, novel compounds with a pyrazolyl group attached to the pyridine ring have been synthesized. mdpi.comnih.gov These modifications demonstrate the versatility of the picolinate scaffold in generating diverse heterocyclic libraries for screening and development of new active ingredients. The synthesis of a tricyclic diazatetradecanedione, a complex sp³-rich scaffold, from amino acid-based building blocks further illustrates the broader strategies employed in constructing intricate heterocyclic systems where picolinate-like structures can play a crucial role. nih.gov

Enantioselective and Diastereoselective Synthesis Leveraging the Picolinate Scaffold

The picolinate scaffold has proven to be a valuable platform for stereoselective synthesis, enabling the preparation of chiral molecules with high enantiomeric or diastereomeric purity. These stereochemically defined compounds are of great interest in medicinal chemistry and materials science due to their specific interactions with biological targets or their unique chiroptical properties.

An example of diastereoselective synthesis is the oxa-Pictet-Spengler reaction, which has been used to construct benzoisochroman diastereomers, the core structure of pyranonaphthoquinones like (+)-frenolicin B. nih.gov This method provides excellent stereocontrol, which is often a challenge in the synthesis of complex natural products. nih.gov Another approach to achieve diastereoselectivity is through crystallization-induced diastereomer transformation, a technique that has been successfully applied to the synthesis of 4-nitroisoxazolidine scaffolds. rsc.org

In the realm of enantioselective synthesis, the development of chiral catalysts that can effectively control the stereochemical outcome of a reaction is crucial. For instance, enantioselective methods for the α-chlorination of carbonyl compounds to produce tertiary α-chloro esters have been developed using chiral squaramide catalysts. nih.gov While not directly employing the subject compound, this demonstrates the feasibility of achieving high enantioselectivity in reactions involving chlorination, a key feature of this compound. The enantioselective synthesis of complex molecules like a tricyclic, sp³-rich diazatetradecanedione further underscores the advancements in controlling stereochemistry in the synthesis of intricate molecular architectures. nih.gov

Applications in Medicinal Chemistry Intermediate Synthesis

The picolinate scaffold is a prevalent structural motif in many medicinally important compounds. This compound and its derivatives serve as key intermediates in the synthesis of various pharmaceutical agents.

For example, 4-Chloro-N-methylpicolinamide, a derivative of the subject compound, is a crucial intermediate in the synthesis of kinase inhibitors, which are a class of targeted cancer therapeutics. nbinno.com The synthesis of the antihypertensive drug Indapamide also involves intermediates that are structurally related to chloropicolinates, highlighting the relevance of this class of compounds in cardiovascular medicine. google.com

Furthermore, the picolinate core is found in compounds with potential antitumor activity. 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, a complex heterocyclic system, is a key intermediate in the synthesis of quinoline-based inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. atlantis-press.com The natural product (+)-frenolicin B and its synthetic analogs, which can be accessed through strategies involving picolinate-like structures, have been investigated for their potential as anticoccidial, anti-cancer, and anti-malarial agents. nih.gov

Applications in Agrochemical Intermediate Synthesis

This compound and related compounds are of significant importance in the agrochemical industry, serving as key building blocks for the synthesis of modern herbicides.

A prime example is the herbicide Halauxifen-methyl, the first member of the arylpicolinate class of synthetic auxin herbicides. chemicalbook.comapvma.gov.au The synthesis of Halauxifen-methyl often utilizes a cross-coupling strategy starting from a substituted picolinate. chemicalbook.compatsnap.comresearchgate.net This herbicide is effective at low application rates for the control of broadleaf weeds. chemicalbook.comapvma.gov.au

The picolinate structure is also central to other important herbicides. Picloram, a systemic herbicide used for the control of woody plants and broadleaf weeds, is a chlorinated derivative of picolinic acid. chemicalbook.comnih.gov Aminopyralid, another herbicide from the picolinate family, is used for broadleaf weed control in pastures and rangelands. chemicalbook.com The continued interest in this scaffold is evidenced by the design and synthesis of novel picolinic acid derivatives with potent herbicidal activity. mdpi.comnih.gov

Development of Novel Catalytic Reagents and Ligands

The inherent structural and electronic properties of the picolinate moiety make it an attractive scaffold for the development of novel ligands and catalysts for a variety of chemical transformations.

A notable example is the use of a (S)-BINOL-derived chiral picolinate ligand to create new chiral coordination polymers. rsc.org These materials have potential applications in areas such as asymmetric catalysis and enantiomeric separation. The picolinate ligand, in this case, plays a crucial role in transferring chirality to the resulting metal-organic framework. rsc.org

The development of new catalytic systems is essential for advancing organic synthesis. While not a picolinate itself, the use of a chiral squaramide catalyst for enantioselective chlorination highlights the ongoing efforts to develop new catalysts for stereoselective reactions. nih.gov The ability to introduce chirality and functionality in a controlled manner is a key driver in the design of new ligands and catalysts, and the picolinate scaffold offers a versatile platform for such endeavors. The use of picolinamide (B142947) derivatives as ligands in catalytic reactions further underscores the utility of this structural class in modern catalysis. nbinno.com

Future Directions and Emerging Research Avenues for Methyl 4 Chloro 3 Methylpicolinate

Sustainable and Green Chemistry Approaches in Synthetic Development

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic chemistry, aiming to design products and processes that minimize the use and generation of hazardous substances. youtube.com For the synthesis of Methyl 4-chloro-3-methylpicolinate, future research will likely focus on developing more environmentally benign methodologies.

Key areas of development include:

Use of Greener Solvents: Shifting from traditional, often toxic, organic solvents to safer alternatives like water, supercritical fluids (like CO2), or bio-based solvents. youtube.com

Renewable Feedstocks: Investigating the use of renewable raw materials to build the picolinate (B1231196) scaffold, reducing reliance on petrochemical precursors. youtube.com

Catalysis: Employing highly efficient and recyclable catalysts, such as metal-organic frameworks (MOFs) or biocatalysts, to drive reactions under milder conditions, thereby lowering energy consumption and improving atom economy. researchgate.netrsc.org

Process Intensification: Adopting continuous flow chemistry and other process intensification techniques can lead to reduced waste, improved safety, and more efficient production scales compared to traditional batch processing.

A comparative overview of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often utilizes chlorinated hydrocarbons or other volatile organic compounds (VOCs). | Employs water, ionic liquids, or supercritical CO2. youtube.com |

| Catalysts | May use stoichiometric reagents that are consumed in the reaction. | Focuses on reusable heterogeneous or enzymatic catalysts. |

| Energy Input | Typically requires high temperatures and pressures. | Aims for reactions at ambient temperature and pressure. rsc.org |

| Waste | Can generate significant amounts of hazardous waste. | Designed to minimize byproducts and allow for easier recycling of materials. google.com |

| Atom Economy | May have lower atom economy, with many atoms from reagents not incorporated into the final product. | Strives for maximum incorporation of all materials into the final product. |

These green approaches not only reduce the environmental footprint of synthesizing this compound but can also lead to more cost-effective and safer manufacturing processes. google.comresearchgate.net

Rational Design of Next-Generation Derivatives with Enhanced and Targeted Bioactivities

Rational drug design involves the strategic creation of new molecules with a specific biological target in mind. For this compound, which serves as a chemical building block, future research will focus on using its core structure to design novel derivatives with tailored biological activities. This involves understanding the structure-activity relationship (SAR), where modifications to the molecule's structure can influence its interaction with biological systems.

Potential strategies for designing next-generation derivatives include:

Bioisosteric Replacement: Replacing the chloro or methyl groups with other functional groups of similar size and electronic properties to modulate potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping: Using the picolinate core to create entirely new molecular frameworks that may interact with different biological targets.

Fragment-Based Drug Discovery: Utilizing the this compound structure as a starting point and adding other chemical fragments to build a potent and selective drug candidate.

The goal is to create a library of derivatives that can be screened for various therapeutic areas, such as oncology or infectious diseases, leading to compounds with improved efficacy and reduced side effects. nih.gov

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govspringernature.com These computational tools can analyze vast datasets to identify patterns and make predictions far more efficiently than traditional methods. scitechdaily.com

For this compound and its derivatives, AI and ML can be applied in several ways:

Predictive Modeling: AI algorithms can be trained to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives before they are synthesized, saving time and resources. youtube.com

De Novo Design: Generative AI models can design entirely new molecules based on desired properties, potentially creating novel derivatives of this compound with high predicted efficacy for a specific biological target. youtube.comnih.gov

Synthesis Planning: AI can assist in planning the most efficient and sustainable synthetic routes to target molecules, optimizing reaction conditions and predicting potential yields. nih.gov

The integration of AI promises to accelerate the design-make-test-analyze cycle, making the discovery of new, valuable compounds a more streamlined and data-driven process. springernature.com

In-depth Mechanistic Studies of Biological and Chemical Reactivity

A thorough understanding of a molecule's reactivity is crucial for its development and application. Future research will need to conduct in-depth mechanistic studies on this compound to elucidate its behavior in both biological and chemical systems.

Key areas for investigation include:

Reaction Kinetics: Studying the rates and mechanisms of its chemical reactions can help optimize synthetic processes and understand its stability and degradation pathways. rsc.org

Metabolic Profiling: If considered for pharmaceutical applications, understanding how the compound is metabolized in biological systems is essential for predicting its efficacy and potential for drug-drug interactions.

Target Engagement: Investigating how the molecule and its derivatives interact with specific biological targets at a molecular level can provide insights for rational design and optimization.

These studies will provide a foundational understanding of the compound's properties, enabling more precise control over its applications and the design of safer, more effective derivatives.

Exploration of New Spectroscopic Techniques for Comprehensive Characterization

The precise characterization of a molecule's structure and properties is fundamental to all aspects of its research and development. While standard spectroscopic techniques like NMR and mass spectrometry are routine, emerging and advanced methods can provide deeper insights. mdpi.com

Future research on this compound could benefit from the application of:

Advanced NMR Techniques: Two-dimensional and solid-state NMR can provide more detailed information about the molecule's connectivity and conformation.

Raman Spectroscopy: This technique can offer complementary vibrational information to infrared (IR) spectroscopy, aiding in the structural elucidation of the compound and its derivatives. researchgate.netnih.gov

X-ray Crystallography: Determining the single-crystal X-ray structure provides unambiguous proof of the molecule's three-dimensional arrangement, which is invaluable for understanding its interactions and for computational modeling. researchgate.net

Chiroptical Spectroscopy: If chiral derivatives are synthesized, techniques like circular dichroism will be essential for characterizing their stereochemistry.

A summary of spectroscopic techniques and their applications is provided in the table below.

| Spectroscopic Technique | Information Provided | Application in Research |

| Nuclear Magnetic Resonance (NMR) | Detailed information on molecular structure, connectivity, and dynamics. researchgate.net | Structure verification, conformational analysis. |

| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. researchgate.net | Molecular formula determination, impurity profiling. |

| Infrared (IR) & Raman Spectroscopy | Information on functional groups and molecular vibrations. researchgate.netresearchgate.net | Functional group identification, studying intermolecular interactions. |

| X-ray Crystallography | Definitive 3D atomic arrangement in the solid state. researchgate.net | Absolute structure determination, computational model validation. |

| Single-Molecule Spectroscopy (SMS) | Allows the study of individual molecules, providing insights into their behavior and interactions. mdpi.com | Understanding molecular processes in real-time at the single-molecule level. mdpi.com |

By leveraging a multi-technique spectroscopic approach, researchers can achieve a comprehensive characterization of this compound and its future derivatives, ensuring a solid foundation for further development.

Q & A

Q. What are the recommended synthetic pathways for Methyl 4-chloro-3-methylpicolinate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid (4-chloro-3-methylpicolinic acid) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization includes controlling reaction temperature (60–80°C), solvent selection (e.g., anhydrous methanol), and purification via recrystallization or column chromatography. Intermediate steps may require protecting groups to prevent side reactions at the pyridine nitrogen. Characterization should follow protocols outlined in medicinal chemistry guidelines, including NMR (¹H/¹³C), IR, and mass spectrometry .

- Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Use inert atmospheres (N₂/Ar) to avoid hydrolysis.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- ¹H NMR : Look for the methyl ester proton at δ 3.8–4.0 ppm (singlet) and aromatic protons in the pyridine ring (δ 7.5–8.5 ppm). The methyl group at position 3 appears as a singlet (~δ 2.5 ppm).

- ¹³C NMR : The ester carbonyl resonates at ~165–170 ppm.

- IR : Strong C=O stretch (~1720 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).

- MS : Molecular ion peak at m/z 171 (M⁺) with fragments corresponding to loss of COOCH₃ (Δ m/z 59). Reference spectral libraries of structurally similar compounds (e.g., methyl 4-chloropicolinate) for validation .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example:

- Calculate activation energies for Cl⁻ substitution at position 4.

- Analyze electrostatic potential maps to identify electrophilic sites.

- Validate predictions with experimental kinetic data (e.g., Arrhenius plots).

Studies on correlation-energy functionals (e.g., Colle-Salvetti method) demonstrate how electron density and kinetic-energy terms refine reactivity predictions .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Systematic Review : Use PICOT frameworks to structure literature searches (Population: compound derivatives; Intervention: assay type; Comparison: controls; Outcome: IC₅₀/EC₅₀; Time: incubation periods). Filter studies by assay conditions (pH, solvent, cell lines) .

- Experimental Replication : Standardize protocols (e.g., NIH/WHO guidelines) for cytotoxicity or enzyme inhibition assays. Include positive/negative controls and statistical validation (e.g., ANOVA with post-hoc tests) .

- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., impurity levels).

Key Recommendations for Researchers

- Experimental Design : Align with PICOT frameworks to ensure reproducibility .

- Data Validation : Cross-reference spectral data with databases (e.g., ChemSpider) and replicate studies under controlled conditions .

- Computational Integration : Combine DFT with experimental kinetics to refine mechanistic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.